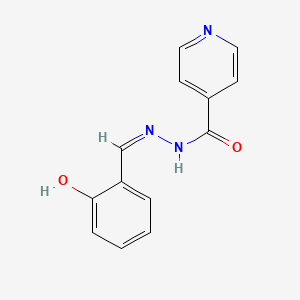
2-Piperidinecarboxylic acid, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinecarboxylic acid, monohydrochloride is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is also known as pipecolic acid hydrochloride. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Piperidinecarboxylic acid can be synthesized through the catalytic hydrogenation of picolinic acid. This process involves the reduction of picolinic acid using hydrogen gas in the presence of a palladium-carbon catalyst. The reaction is typically carried out under mild conditions, with low hydrogenation pressure and temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of 2-piperidinecarboxylic acid often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal side reactions and waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus pentachloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Piperidinecarboxylic acid, monohydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-piperidinecarboxylic acid, monohydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other biologically active molecules. The compound can also inhibit certain enzymes, affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pipecolic acid: A similar compound with a carboxylic acid group attached to the piperidine ring.
Nipecotic acid: Another piperidine derivative with a similar structure but different functional groups.
Isonipecotic acid: A structural isomer of pipecolic acid with the carboxylic acid group in a different position.
Uniqueness
2-Piperidinecarboxylic acid, monohydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical applications where solubility and stability are critical .
Eigenschaften
CAS-Nummer |
54571-04-9 |
|---|---|
Molekularformel |
C8H16ClN3O2 |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
N'-acetylpiperidine-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-6(12)10-11-8(13)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3,(H,10,12)(H,11,13);1H |
InChI-Schlüssel |
GXJAGECJDOGHJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC(=O)C1CCCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)

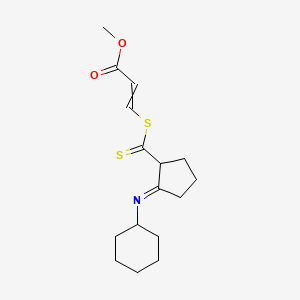

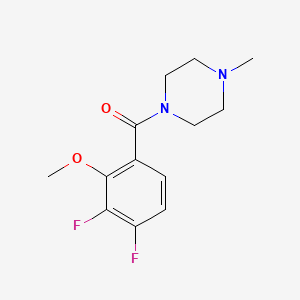
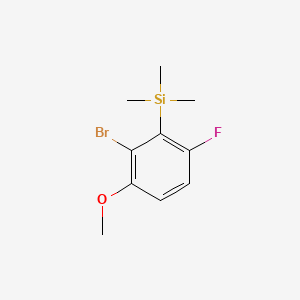
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)



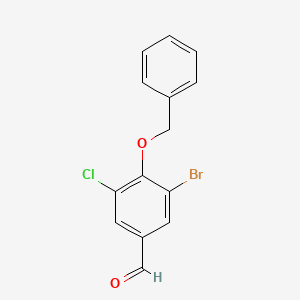
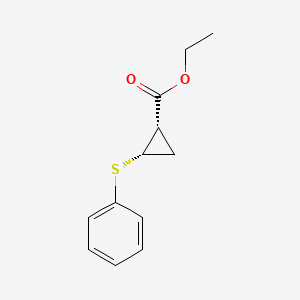
![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
